(R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol
Description
Structural Classification and IUPAC Nomenclature
The IUPAC name (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol systematically describes the compound’s architecture. Breaking this down:
- 2,3-Dihydrobenzofuran : A bicyclic system comprising a benzene ring fused to a tetrahydrofuran ring, with saturation at the 2,3-positions.
- 6-yl : Indicates substitution at the sixth position of the dihydrobenzofuran scaffold.
- 2-amino-2-(...)ethan-1-ol : A two-carbon chain bearing both an amino (-NH₂) and hydroxyl (-OH) group on the same carbon (C2), creating a β-amino alcohol motif.
- (R) : Denotes the absolute configuration of the chiral center at C2 of the ethanol chain.
The molecular formula is C₁₀H₁₃NO₂ , with a molar mass of 179.22 g/mol. Key structural features include:
- A planar aromatic benzene ring fused to a partially saturated furan oxygen heterocycle.
- A stereogenic center at C2 of the ethanol side chain, critical for enantioselective interactions.
- Hydrogen-bonding capabilities from the -NH₂ and -OH groups, facilitating molecular recognition.
The SMILES notation C1C(C2=CC=C(C=C2O1)C3C(CN)O3)O captures the connectivity, though computational tools like OpenEye’s OEChem are typically used to generate precise stereochemical representations.
Historical Context of Benzofuran-Derived Amino Alcohols
Benzofuran derivatives have been explored since the mid-20th century for their diverse pharmacological activities. The 2,3-dihydrobenzofuran subunit, in particular, gained prominence as a metabolic intermediate during studies on benzofuran biodegradation. Its reduced reactivity compared to fully aromatic benzofurans made it a stable scaffold for functionalization.
Amino alcohols attached to this core emerged as key targets in the 1990s, driven by their resemblance to endogenous neurotransmitters like epinephrine. For example:
- Antitumor agents : Benzofuran sulfonylureas incorporating amino alcohol motifs showed inhibitory activity against tyrosine kinases.
- HIV protease inhibitors : Structural analogs featuring chiral amino alcohols improved binding affinity to viral enzymes.
- Matrix metalloproteinase (MMP) inhibitors : Derivatives with hydroxamic acid groups and amino alcohols suppressed tumor metastasis in preclinical models.
The specific compound (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol represents an evolution of these designs, optimizing stereoelectronic properties for enhanced target selectivity.
Significance of Chiral Centers in Pharmacologically Active Compounds
The (R) -configuration at C2 is pharmacologically pivotal. Enantiomers of amino alcohols often exhibit divergent biological activities due to differential interactions with chiral biomolecules. For instance:
- Receptor binding : Proteins like G-protein-coupled receptors (GPCRs) have stereospecific binding pockets. The (R) -enantiomer may align complementary hydrogen-bond donors/acceptors, whereas the (S) -form could sterically clash.
- Metabolic stability : Hepatic enzymes like cytochrome P450s show enantioselective metabolism, affecting drug half-life.
- Toxicity profiles : One enantiomer may mediate therapeutic effects, while the other contributes to adverse reactions.
In the case of (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol , the (R) -configuration likely optimizes interactions with aminergic receptors or enzymes implicated in neurological pathways, though specific target data remain proprietary. Computational modeling and X-ray crystallography (as applied to related compounds) are essential tools for elucidating these stereochemical relationships.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2/t9-/m0/s1 |
InChI Key |
OWCROUIRCNPKCQ-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C1C=CC(=C2)[C@H](CO)N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(CO)N |
Origin of Product |
United States |
Biological Activity
(R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol, a chiral organic compound with the molecular formula C10H13NO2, is notable for its unique structural features and potential biological activities. This compound is characterized by a benzofuran moiety and an amino alcohol functional group, which contribute to its interactions with various biological targets, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Benzofuran moiety : A bicyclic structure consisting of a benzene ring fused to a furan ring.
- Chiral center : The presence of a chiral center allows for the existence of enantiomers, which can exhibit different biological effects.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C10H13NO2 |
| Functional Groups | Amino alcohol |
| Chiral Configuration | (R) |
Research has indicated that (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol may interact with various enzymes and receptors involved in neurological pathways. Its potential mechanisms include:
- Enzyme inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor modulation : It may modulate receptor activity, influencing neurotransmitter systems.
Anticancer Potential
Studies have highlighted the anticancer properties of benzofuran derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 Value (µM) | Effectiveness |
|---|---|---|---|
| Compound A | Pancreatic cancer | 27.49 ± 1.90 | High |
| Compound B | Colon cancer | 34.47 ± 2.19 | Moderate |
Research indicates that modifications in the structure can lead to variations in anticancer activity, suggesting that (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol could be a candidate for further development in cancer therapeutics .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For example:
- Inhibition of oxidative stress pathways.
- Modulation of excitotoxicity through NMDA receptor antagonism.
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
-
Neuroprotective Studies :
- Research into neuroprotective properties highlighted the potential of this compound in reducing neuronal cell death induced by oxidative stress, indicating its therapeutic promise in neurodegenerative conditions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Pharmacological Activity
- Penicilloic Acid Derivatives (): Compounds like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid are associated with β-lactam antibiotic degradation, serving as markers in chromatographic purity assessments rather than therapeutic agents themselves .
- Borate-Containing Analogues (): Complex structures (e.g., boratricyclic derivatives) suggest applications in targeted drug delivery or boron neutron capture therapy, though their synthesis is more challenging compared to the target compound .
- Target Compound : The dihydrobenzofuran scaffold and stereochemistry (R-configuration) align with motifs seen in serotonin receptor modulators or adrenergic agents, though explicit activity data are unavailable in the provided evidence.
Preparation Methods
Formation of the Dihydrobenzofuran Core
Several transition metal-catalyzed methods have been developed for the synthesis of dihydrobenzofurans, which are crucial intermediates for the target compound:
Iron(III)-Catalyzed Aryl Activation and Copper(I)-Catalyzed Cyclization:
A one-pot, two-step method involving iron(III)-catalyzed iodination of aryl substrates followed by copper(I)-catalyzed C–O bond formation has been shown to efficiently produce dihydrobenzofurans with good regioselectivity and yields ranging from 56% to 72%. This method is mild and avoids overoxidation, which is a common problem in other oxidative cyclization protocols.Rhodium-Catalyzed C–H Activation and Cyclization:
Rhodium catalysts have been employed to promote enantioselective carboamidation and cyclization reactions that form dihydrobenzofuran scaffolds with high enantiomeric ratios (up to 98.5:1.5) and yields between 44% and 83%. These methods involve C–H activation, migratory insertion, and reductive elimination steps, enabling the formation of chiral centers in the dihydrobenzofuran ring.Other Transition Metal Catalysis:
Palladium and gold catalysts have also been used for related cyclization and functionalization reactions to access dihydrobenzofuran derivatives, often under mild conditions and with good stereocontrol.
Introduction of the Chiral Amino Alcohol Side Chain
The amino alcohol moiety can be introduced via:
Chiral Amino Alcohol Coupling:
Using chiral amino alcohols such as (R)- or (S)-2-amino-2-phenylethanol derivatives as nucleophiles in substitution or addition reactions to appropriately functionalized dihydrobenzofuran intermediates.Asymmetric Catalysis:
Enantioselective catalytic methods, including rhodium-catalyzed carboamidation, allow direct formation of chiral amino alcohols attached to the dihydrobenzofuran ring.Reductive Amination or Aminoalkylation:
Functionalized dihydrobenzofuran aldehydes or ketones can undergo reductive amination with chiral amines or amino alcohols to yield the target compound with stereochemical control.
Detailed Preparation Methods
One-Pot Iron(III)/Copper(I) Catalyzed Synthesis
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Iodination | Iron(III) catalyst, aryl substrate with hydroxy group | Selective iodination at activated aryl position | - | Mild oxidative conditions prevent overoxidation |
| 2. Cyclization | Copper(I) catalyst, primary or secondary alcohol nucleophile | Intramolecular C–O bond formation to form dihydrobenzofuran | 56–72 | Single regioisomer products, clean reaction profile |
This method is effective for substrates bearing primary or secondary hydroxy groups and avoids formation of benzofuran byproducts common in other oxidative methods.
Rhodium-Catalyzed Enantioselective Carboamidation
| Step | Reagents & Conditions | Outcome | Yield (%) | Enantiomeric Ratio | Notes |
|---|---|---|---|---|---|
| C–H Activation & Migratory Insertion | Rhodium catalyst, copper acetate additive, AgSbF6, dichloroethane solvent | Formation of chiral dihydrobenzofuran amino amides | 44–83 | Up to 98.5:1.5 | Enables direct enantioselective synthesis of chiral amino alcohol derivatives |
The mechanism involves C–H activation, migratory insertion, oxidative addition, reductive elimination, and protonation steps to yield enantioenriched products.
Reductive Amination Using Chiral Amino Alcohols
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Functionalized dihydrobenzofuran aldehyde, chiral amino alcohol, reducing agent (e.g., NaBH3CN) | Formation of (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol | Variable (up to 90%) | Stereochemistry controlled by chiral amino alcohol |
Research Findings and Comparative Analysis
| Method | Catalyst | Yield Range (%) | Enantioselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Iron(III)/Copper(I) One-Pot | Fe(III), Cu(I) | 56–72 | Not specified | Mild conditions, clean regioselectivity | Limited to substrates with suitable hydroxy groups |
| Rhodium-Catalyzed Carboamidation | Rh, Cu(OAc)2, AgSbF6 | 44–83 | Up to 98.5:1.5 | High enantioselectivity, direct chiral synthesis | Requires expensive catalysts, sensitive conditions |
| Reductive Amination with Chiral Amino Alcohol | None (stoichiometric reagents) | Up to 90 | Controlled by chiral amine | Straightforward, scalable | Requires chiral amino alcohol availability |
The preparation of (R)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol is best achieved through modern transition metal-catalyzed methods that enable the construction of the dihydrobenzofuran core followed by stereoselective introduction of the amino alcohol side chain. The iron(III)/copper(I) one-pot method offers a mild and efficient route to the dihydrobenzofuran scaffold, while rhodium-catalyzed carboamidation provides a powerful enantioselective approach to the chiral amino alcohol derivative. Reductive amination with chiral amino alcohols remains a practical alternative for introducing chirality.
These methods collectively provide a versatile toolkit for synthesizing this compound with good yields and stereochemical control, supporting its application in medicinal chemistry and synthetic organic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
